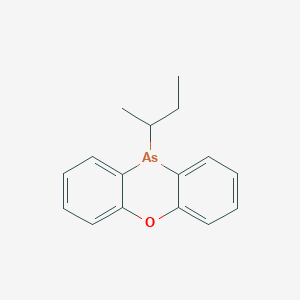

10-(Butan-2-YL)-10H-phenoxarsinine

Description

10-(Butan-2-YL)-10H-phenoxarsinine is an organoarsenic compound derived from the phenoxarsine core structure, where the arsenic atom is substituted at the 10-position with a butan-2-yl group (C₄H₉). The phenoxarsine scaffold is structurally analogous to phenothiazine but replaces sulfur with arsenic, significantly altering its electronic and chemical properties. The butan-2-yl substituent introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions .

Properties

CAS No. |

55369-40-9 |

|---|---|

Molecular Formula |

C16H17AsO |

Molecular Weight |

300.23 g/mol |

IUPAC Name |

10-butan-2-ylphenoxarsinine |

InChI |

InChI=1S/C16H17AsO/c1-3-12(2)17-13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17/h4-12H,3H2,1-2H3 |

InChI Key |

BDDJRMRFBXRIBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)[As]1C2=CC=CC=C2OC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-sec-Butyl-10H-phenoxarsine typically involves the reaction of phenoxarsine with a secondary butyl halide under specific conditions. One common method includes:

Starting Materials: Phenoxarsine and sec-butyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The mixture is heated under reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of 10-sec-Butyl-10H-phenoxarsine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 10-sec-Butyl-10H-phenoxarsine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: It can be reduced to form arsenic hydrides.

Substitution: The secondary butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products:

Oxidation: Arsenic oxides and phenolic derivatives.

Reduction: Arsenic hydrides and butyl derivatives.

Substitution: Various substituted phenoxarsine derivatives.

Scientific Research Applications

10-sec-Butyl-10H-phenoxarsine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-sec-Butyl-10H-phenoxarsine involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This interaction can lead to the inhibition of microbial growth or the modulation of biochemical pathways in cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve oxidative stress and disruption of cellular homeostasis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

10-Chloro-10H-phenoxarsine

- Molecular Formula: C₁₂H₈AsClO (vs. C₁₆H₁₇AsO for 10-(butan-2-YL)-10H-phenoxarsinine).

- Substituent Effects : The chlorine atom is electron-withdrawing, polarizing the arsenic center and increasing electrophilicity. In contrast, the butan-2-yl group is electron-donating, stabilizing the arsenic atom and enhancing lipophilicity.

- Physical Properties :

Phenothiazine Derivatives (e.g., 10-Benzenesulfonyl-10H-phenothiazine)

- Core Structure: Phenothiazine replaces arsenic with sulfur, reducing atomic polarizability and toxicity.

- Reactivity: Sulfur in phenothiazines participates in redox reactions (e.g., forming sulfoxides), whereas arsenic in phenoxarsines may exhibit higher oxidative instability.

- Applications: Phenothiazines are widely used in pharmaceuticals (e.g., antipsychotics), while phenoxarsines are explored for biocidal properties due to arsenic’s toxicity .

Data Table: Key Properties of Phenoxarsine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.